2-(1-四唑基)苄胺

描述

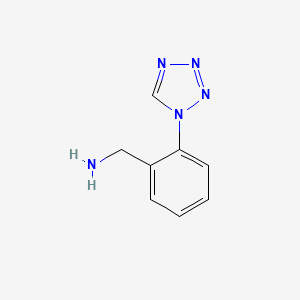

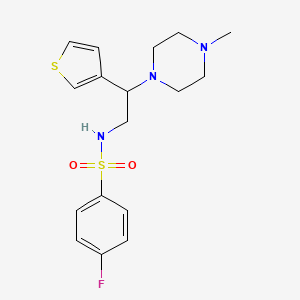

“2-(1-Tetrazolyl)benzylamine” is a research chemical with the CAS number 449756-94-9 . It has a molecular weight of 175.19 and a molecular formula of C8H9N5 . The IUPAC name for this compound is [2-(tetrazol-1-yl)phenyl]methanamine .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the acid-catalyzed cyclization reaction of sodium dicyanamide and sodium azide . This reaction can afford 5,5′-bis(1H-tetrazolyl)amine (H2bta, 2) in high yield (88%) as the monohydrate . Another method involves the heterocyclization reaction of primary amines, orthoesters, and azides .

Molecular Structure Analysis

The molecular structure of “2-(1-Tetrazolyl)benzylamine” can be analyzed using Density Functional Theory (DFT) calculation . The optimized structure of monomers and their complexes can be used to describe the intermolecular interaction .

Chemical Reactions Analysis

Benzylamines, including “2-(1-Tetrazolyl)benzylamine”, can undergo various chemical reactions. For instance, a Rh-catalyzed C–H alkylation of benzylamines with alkenes has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Tetrazolyl)benzylamine” include a molecular weight of 175.19, a molecular formula of C8H9N5, and a LogP of 0.82130 . Other properties such as the heavy atom count, hydrogen bond acceptor count, hydrogen bond donor count, and rotatable bond count can also be determined .

科学研究应用

Medicine and Pharmacology

Tetrazoles are used in various fields of medicine due to their unique structural features . They are often considered as a carboxylic acid replacement in drugs . They exhibit a broad range of biological effects such as antibacterial, anti-inflammatory, anticancer, and anticonvulsant activities .

Agriculture

Tetrazoles have found applications in agriculture . However, the specific use cases in this field are not detailed in the available resources.

Material Science

Tetrazoles are used in material science . Their polynitrogen electron-rich planar structural features make them useful in this field .

Biochemistry

In the field of biochemistry, tetrazoles have been used for various purposes . However, the specific applications in this field are not detailed in the available resources.

Explosives

Tetrazoles are components of explosives . This is due to their high nitrogen content .

Photolysis

Upon photolysis, rapid photocleavage of tetrazole was observed, leading to the formation of several different photoproducts .

作用机制

Target of Action

It’s known that tetrazoles, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, act as nonclassical bioisosteres of carboxylic acids . They are often used in medicinal chemistry due to their near pKa values, allowing them to interact with a variety of biological targets .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that 2-(1-Tetrazolyl)benzylamine may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 2-(1-Tetrazolyl)benzylamine may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of 2-(1-Tetrazolyl)benzylamine .

Result of Action

Given the broad range of biological activities exhibited by tetrazoles , it can be inferred that 2-(1-Tetrazolyl)benzylamine may have diverse molecular and cellular effects.

Action Environment

It’s known that environmental and stressing factors can directly influence the metabolism of plants, which are a source of many chemical compounds . This suggests that environmental factors could potentially influence the action of 2-(1-Tetrazolyl)benzylamine.

属性

IUPAC Name |

[2-(tetrazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPGCSIVXSTJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Tetrazolyl)benzylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)

![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)